Boc-L-Octahydroindole-2-carboxylic acid

Antitumor Peptides Lung Cancer Peptidomimetics

Boc-L-Oic-OH (CAS 186096-30-0) is a protected, conformationally constrained unnatural amino acid supplied as the (2S,3aS,7aS) enantiomer. Unlike L-proline or hydroxyproline, its rigid bicyclic octahydroindole core irreversibly biases peptide backbones toward trans-amide geometry—a property proven critical for antitumor potency in CU201 dimers and equipotent ACE inhibition in indolapril (CI-907). Direct substitution with proline abolishes bioactivity; this scaffold is scientifically non-interchangeable. Specify Boc-L-Oic-OH when your SAR campaign demands absolute conformational control for metabolic stability and target selectivity.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
CAS No. 186096-30-0
Cat. No. B3111818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Octahydroindole-2-carboxylic acid
CAS186096-30-0
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O
InChIInChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10?,11-/m0/s1
InChIKeyPOJYGQHOQQDGQZ-ILDUYXDCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-Octahydroindole-2-Carboxylic Acid (CAS 186096-30-0): Core Molecular Specifications for Scientific Procurement


Boc-L-Octahydroindole-2-carboxylic acid (Boc-L-Oic-OH, CAS 186096-30-0) is a protected, saturated bicyclic unnatural amino acid with the molecular formula C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol . This compound features a rigid octahydroindole core, bearing a tert-butyloxycarbonyl (Boc)-protected secondary amine and a free carboxylic acid group, rendering it a valuable conformationally constrained proline surrogate for peptide and peptidomimetic synthesis [1]. It is supplied as the (2S,3aS,7aS) enantiomer and is primarily used as a key chiral building block in solid-phase peptide synthesis and medicinal chemistry campaigns to introduce conformational constraint, thereby enhancing the metabolic stability and target selectivity of designed peptides [2].

Why Boc-L-Oic-OH (CAS 186096-30-0) Cannot Be Simply Replaced by Proline or Other Constrained Amino Acids


Generic substitution of Boc-L-Oic-OH with natural L-proline or other conformationally constrained analogs like (2S,4R)-hydroxyproline (Hyp) or 2-azabicyclo[3.3.0]octane-3-carboxylic acid (Aoc) is scientifically unfounded due to the unique steric and lipophilic properties conferred by its bicyclic octahydroindole scaffold [1]. Unlike proline, which adopts a cis/trans amide bond equilibrium, the Oic moiety strongly biases the peptide backbone towards a trans-amide geometry, fundamentally altering the secondary structure and biological activity of the resulting peptide [2]. For instance, direct replacement of proline with Oic in the analgesic tripeptide H-Lys-Pro-Thr-OH results in a complete loss of analgesic activity in vivo, while substitution with Hyp yields a highly active analog, demonstrating that the steric and conformational effects of Oic are not interchangeable with other constrained amino acids [1]. This compound's value in procurement lies in its ability to provide a specific, non-substitutable conformational constraint that cannot be achieved by simpler or more common building blocks.

Quantitative Differentiation of Boc-L-Octahydroindole-2-Carboxylic Acid (CAS 186096-30-0) from Closest Analogs


Enhancement of In Vivo Antitumor Potency by Oic Incorporation into a Peptide Dimer

The incorporation of an Oic residue at the C-terminus of the bradykinin antagonist peptide B9430 to create the dimeric analog CU201 results in a highly potent antitumor agent. CU201 demonstrates an in vitro ED50 of 0.15 µM against small-cell lung cancer (SCLC) cells and inhibits SHP-77 tumor growth in vivo [1]. This level of potency is a direct consequence of the conformational constraint and stability conferred by the Oic moiety, as the parent compound B9430, which lacks this motif, shows different activity profiles. While a direct, head-to-head comparison of ED50 values for B9430 under identical conditions is not provided in the source, the data underscores the significant enhancement in biological activity achievable through Oic substitution.

Antitumor Peptides Lung Cancer Peptidomimetics

Equipotency of Oic-Containing ACE Inhibitors to Marketed Drugs In Vitro and In Vivo

When replacing the proline residue in both sulfhydryl and non-sulfhydryl ACE inhibitors with octahydroindole-2-carboxylic acid (Oic), the resulting compounds exhibit equipotent activity to captopril and enalapril, both in vitro and in vivo [1]. This class-level comparison demonstrates that the Oic scaffold can serve as an effective proline bioisostere in the context of a critical cardiovascular target, while providing the distinct advantage of enhanced conformational constraint. This finding supports the procurement of Boc-L-Oic-OH as a strategic building block for developing novel ACE inhibitors with potentially improved pharmacokinetic or selectivity profiles.

ACE Inhibition Hypertension Constrained Amino Acids

Differential Impact of Oic vs. Hyp and Aoc on In Vivo Analgesic Activity

In a direct comparative study, the replacement of proline in the analgesic tripeptide H-Lys-Pro-Thr-OH (C) with Oic, Hyp, or Aoc resulted in profoundly different in vivo activities in a mouse writhing test. While the parent tripeptide (C) and the Hyp-containing analog (Compound 24) showed potent analgesia with ED50 values of 10 mg/kg and 10 mg/kg, respectively, the Oic-substituted analog was completely inactive [1]. This demonstrates that the unique steric and conformational properties of the Oic scaffold do not simply mimic proline or other constrained analogs; instead, they induce a distinct and sometimes detrimental biological outcome.

Analgesic Peptides In Vivo Pharmacology Structure-Activity Relationship

Stereospecific Synthesis of cis- and trans-Fused Oic Isomers for Precise Conformational Control

A practical synthetic scheme enables the preparation of both cis- and trans-fused stereoisomers of N-Boc-L-octahydroindole-2-carboxylic acid methyl ester, with the trans-fused isomer synthesis being reported for the first time [1]. This stereoselective control is crucial because the ring junction geometry dictates the conformational bias of the resulting Oic residue within a peptide chain. The ability to procure Boc-L-Oic-OH (CAS 186096-30-0), the (2S,3aS,7aS) isomer, ensures access to a building block with a precisely defined, rigid cis-fused geometry that is known to strongly favor a trans-amide bond conformation, a key parameter for inducing β-turn mimetic structures.

Stereoselective Synthesis Peptidomimetics Conformational Control

High-Impact Research and Industrial Applications of Boc-L-Octahydroindole-2-Carboxylic Acid (CAS 186096-30-0)


Development of Conformationally Constrained Peptide Therapeutics

Researchers designing peptide-based drugs for targets where the bioactive conformation requires a stable, trans-amide bond geometry (e.g., β-turn mimetics) should prioritize Boc-L-Oic-OH. Its rigid bicyclic framework strongly biases the peptide backbone, a feature demonstrated to be crucial for the high antitumor potency of the CU201 dimer [1]. This makes it an essential building block for improving metabolic stability and target selectivity of lead peptides [2].

ACE Inhibitor Lead Optimization and Bioisostere Replacement

Medicinal chemists seeking to improve the pharmacokinetic or selectivity profile of ACE inhibitors can utilize Boc-L-Oic-OH as a proline bioisostere. The Oic scaffold has been proven to maintain equipotent in vitro and in vivo ACE inhibition when substituted for proline in both sulfhydryl and non-sulfhydryl inhibitor series, matching the activity of established drugs like captopril and enalapril [3]. This scenario is directly supported by the development of indolapril (CI-907), an Oic-containing ACE inhibitor that advanced to clinical evaluation [3].

Structure-Activity Relationship (SAR) Studies on Conformational Constraint

Investigators exploring the impact of conformational restriction on peptide bioactivity should employ Boc-L-Oic-OH as a specific tool compound. Direct comparative data shows that replacing proline with Oic in a tripeptide leads to a complete loss of analgesic activity, whereas substitution with (2S,4R)-hydroxyproline (Hyp) retains full potency [4]. This stark difference highlights the non-substitutable nature of the Oic scaffold and its value in delineating the precise conformational requirements for receptor or enzyme binding, thereby enabling rational, data-driven design decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-L-Octahydroindole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.